5,6-Dihydro-3-hydrazinobenzo(H)cinnoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydrobenzo[h]cinnolin-3-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-14-11-7-9-6-5-8-3-1-2-4-10(8)12(9)16-15-11/h1-4,7H,5-6,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTYKUOPQTXPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107127-48-0 | |
| Record name | 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107127480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-DIHYDRO-3-HYDRAZINOBENZO(H)CINNOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPR49QD923 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5,6 Dihydro 3 Hydrazinobenzo H Cinnoline and Its Analogues
Established Approaches to Cinnoline (B1195905) Ring System Construction
The foundational methods for creating the cinnoline ring are characterized by cyclization reactions of specifically substituted aromatic precursors. These established routes, while historically significant, often form the mechanistic basis for more modern synthetic innovations.
The first synthesis of the cinnoline ring system was reported by Victor von Richter in 1883. researchgate.netpnrjournal.com The Richter Cinnoline Synthesis involves the cyclization of a diazotized o-aminoarylalkyne. drugfuture.com Specifically, the process begins with the diazotization of an o-aminoarylpropiolic acid, which upon hydration and cyclization, yields a 4-hydroxycinnoline-3-carboxylic acid. drugfuture.comwikipedia.org This intermediate can then be further modified, for instance, through decarboxylation and reductive removal of the hydroxyl group, to produce the parent cinnoline heterocycle. wikipedia.org This reaction was a landmark in heterocyclic chemistry, providing the first access to the cinnoline nucleus. researchgate.net
The general pathway for the Richter synthesis is outlined below:
Starting Material: An o-amino-substituted phenylacetylene (B144264) derivative.
Key Steps:
Diazotization of the primary amino group to form a diazonium salt. researchgate.net
Intramolecular cyclization of the diazonium salt involving the ortho-alkynyl substituent. drugfuture.com
Initial Product: Typically a 4-hydroxycinnoline derivative. researchgate.net
Alternative classical approaches to the cinnoline and benzo[c]cinnoline (B3424390) systems involve reductive cyclization or dehydrogenation. Reductive cyclization is a prominent method for synthesizing benzo[c]cinnolines, often starting from 2,2′-dinitrobiphenyl. researchgate.net The nitro groups are reduced, leading to an intramolecular cyclization that forms the central N-N bond of the cinnoline structure.
A related strategy is the dehydrogenation of a dihydrocinnoline (B15445986) precursor to form the aromatic cinnoline ring. wikipedia.org This method is effective when the corresponding saturated or partially saturated ring system is more readily accessible. For example, dihydrocinnoline can be oxidized using reagents like freshly precipitated mercuric oxide to yield cinnoline. wikipedia.org More recent developments have explored transition-metal-free intramolecular redox cyclization reactions. One such method involves the reaction of 2-nitrobenzyl alcohol and benzylamine, which proceeds through a key 2-nitrosobenzaldehyde intermediate, followed by condensation, isomerization, cyclization, and finally aromatization to furnish the cinnoline product. nih.gov
Contemporary Regioselective Syntheses of 5,6-Dihydrobenzo[h]cinnoline (B12964311) Derivatives
Modern synthetic efforts have focused on developing more efficient, selective, and atom-economical methods. Multi-component reactions (MCRs) have emerged as a powerful tool for the construction of complex heterocyclic scaffolds like 5,6-dihydrobenzo[h]cinnolines from simple, readily available starting materials. nih.govrsc.org These reactions are highly convergent, combining three or more reactants in a single operation to build the target molecule, often with high bond-forming efficiency. nih.gov
MCRs provide a direct and versatile route to highly substituted dihydrobenzo[h]cinnoline derivatives. By carefully selecting the components, chemists can control the regiochemistry of the final product and introduce a variety of functional groups in a single synthetic step.
A highly practical and regioselective synthesis of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnolines has been developed using a one-pot, two-step, three-component reaction. acs.org This method demonstrates excellent efficiency and control over the final structure.
The reaction combines three key building blocks:
3,4-dihydronaphthalen-1(2H)-one (α-tetralone)
An aryl(or heteroaryl)glyoxal monohydrate
Hydrazine (B178648) monohydrate
The process is typically carried out in ethanol, where the α-tetralone and the glyoxal (B1671930) first undergo a condensation reaction, followed by the addition of hydrazine which triggers the cyclization to the final dihydrobenzo[h]cinnoline ring system. acs.org This approach is notable for its operational simplicity and its ability to generate a library of drug-like molecules by varying the aryl or heteroaryl substituent on the glyoxal component. acs.org
Table 1: One-Pot Synthesis of 3-Aryl-5,6-dihydrobenzo[h]cinnoline Derivatives
| Entry | Aryl Group (Ar) in Ar-glyoxal | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 3-Phenyl-5,6-dihydrobenzo[h]cinnoline | 95 |
| 2 | 4-Methylphenyl | 3-(4-Methylphenyl)-5,6-dihydrobenzo[h]cinnoline | 93 |
| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-5,6-dihydrobenzo[h]cinnoline | 96 |
| 4 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-5,6-dihydrobenzo[h]cinnoline | 94 |
| 5 | 2-Thienyl | 3-(2-Thienyl)-5,6-dihydrobenzo[h]cinnoline | 91 |
The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies product purification and reduces waste. For the synthesis of related benzo[h]quinoline (B1196314) systems, catalyst-free, one-pot, three-component reactions have been reported. While not directly for the cinnoline system, these protocols highlight a trend toward milder and more environmentally benign syntheses. For example, some benzo[f]quinoline (B1222042) syntheses proceed efficiently via the condensation of an aldehyde, an amine, and a third component under neutral conditions in an oxygen atmosphere, avoiding the need for a metal catalyst. researchgate.net Similarly, certain thieno[3,2-b]quinolines can be synthesized via a one-pot, three-component reaction under solvent-free and catalyst-free conditions. researchgate.net These examples pave the way for the future development of analogous catalyst-free methods for 5,6-dihydrobenzo[h]cinnoline synthesis.
Table 2: Mentioned Chemical Compounds
| Compound Name | Structure | Role/Mention |
|---|---|---|
| 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline | C₁₂H₁₂N₄ | Target Compound Subject |
| Cinnoline | C₈H₆N₂ | Parent Heterocycle wikipedia.org |
| 4-Hydroxycinnoline-3-carboxylic acid | C₉H₆N₂O₃ | Intermediate in Richter Synthesis wikipedia.org |
| Dihydrocinnoline | C₈H₈N₂ | Precursor in Dehydrogenation wikipedia.org |
| Mercuric oxide | HgO | Reagent for Dehydrogenation wikipedia.org |
| 3,4-dihydronaphthalen-1(2H)-one | C₁₀H₁₀O | Reactant in 3-component synthesis acs.org |
| Hydrazine monohydrate | H₆N₂O | Reactant in 3-component synthesis acs.org |
| Arylglyoxal monohydrate | C₈H₈O₃ (example) | Reactant in 3-component synthesis acs.org |
| 2-Nitrobenzyl alcohol | C₇H₇NO₃ | Reactant in redox cyclization nih.gov |
| Benzylamine | C₇H₉N | Reactant in redox cyclization nih.gov |
| 2-Nitrosobenzaldehyde | C₇H₅NO₂ | Intermediate in redox cyclization nih.gov |
| Benzo[c]cinnoline | C₁₂H₈N₂ | Synthesized via reductive cyclization researchgate.net |
| 2,2′-Dinitrobiphenyl | C₁₂H₈N₂O₄ | Precursor for Benzo[c]cinnoline researchgate.net |
| Benzo[h]quinoline | C₁₃H₉N | Related heterocyclic system |
| Thieno[3,2-b]quinoline | C₁₁H₇NS | Related heterocyclic system researchgate.net |
Cyclization Reactions Involving Tetralone and Hydrazine Precursors
The formation of the cinnoline ring system often relies on the cyclization of appropriately substituted aryl precursors, with arylhydrazines and arylhydrazones being common starting materials. researchgate.net These methods are versatile, enabling the synthesis of cinnoline derivatives with various substitution patterns by forming different bonds within the pyridazine (B1198779) ring. researchgate.net
A foundational approach to cinnoline synthesis is the Richter cinnoline synthesis, which involves the cyclization of an alkyne derived from an ortho-amino-phenylpropionic acid via diazotization. wikipedia.org A more direct and widely applicable strategy involves the reaction of a carbonyl compound, such as a tetralone derivative, with a hydrazine. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to build the heterocyclic ring.
For instance, the synthesis of dihydrocinnolines can be achieved through an intramolecular 6-endo-dig cyclization. researchgate.net A general representation of this type of reaction involves the condensation of a substituted tetralone with hydrazine or a hydrazine derivative. The resulting hydrazone intermediate can then be cyclized under acidic or thermal conditions to yield the 5,6-dihydrobenzo(H)cinnoline core. The specific substitution on the tetralone and the nature of the hydrazine precursor determine the final substitution pattern of the product.
Another related method involves the reaction of ortho-trifluoromethylarylhydrazines with benzaldehydes. The resulting hydrazones cyclize in the presence of a base to form 4-amino-3-arylcinnolines in good yields (60-90%). researchgate.net The trifluoromethyl group is crucial as it facilitates the ionization of the N-H bond in the hydrazone, and the fluoride (B91410) ions can act as leaving groups to complete the cyclization. researchgate.net
Table 1: Examples of Cyclization Reactions for Cinnoline Synthesis
| Precursors | Key Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| ortho-trifluoromethylarylhydrazines, benzaldehydes | NaHMDS, THF | 4-Amino-3-arylcinnolines | 60-90% | researchgate.net |
| Aryl halides, Hydrazine 1,2-dicarboxylates | Sonogashira reaction followed by SNAr and in situ 6-endo-dig cyclization | Dihydrocinnolines | Not specified | researchgate.net |
| 2-Aminophenylhydroxyacetates | Diazotization, reduction, then boiling in HCl | 3-Hydroxycinnoline | Not specified | researchgate.net |
Advanced Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic organic chemistry have provided more efficient and versatile tools for constructing complex heterocyclic systems like benzo(H)cinnolines. These include transition metal-catalyzed reactions, microwave-assisted synthesis, and the use of novel substrates to expand the scope of accessible structures.
Transition Metal-Catalyzed Functionalization (e.g., Rh(III)-Catalyzed C–H/N–H Functionalization)
Transition metal catalysis, particularly using rhodium(III), has emerged as a powerful strategy for the synthesis of cinnoline derivatives through C-H activation and functionalization. rsc.orgnih.gov These methods offer high atom economy and allow for the direct formation of C-C and C-N bonds.
Rhodium(III)-catalyzed dehydrogenative C–H/N–H functionalization has been successfully employed to construct fused cinnoline systems, such as phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines. rsc.org This reaction proceeds by reacting an N-phenyl phthalazine (B143731) or indazole with an alkyne. Similarly, Rh(III)-catalyzed C-H annulation reactions of N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate provide rapid access to indazolocinnolines and phthalazinocinnolines. researchgate.net
Another innovative approach is the hydrazine-directed, Rh(III)-catalyzed [4+2] annulation of N-alkyl aryl hydrazines with sulfoxonium ylides, which serve as safe carbene precursors. researchgate.net This reaction demonstrates excellent functional group tolerance. A similar strategy involves the Rh(III)-catalyzed annulation of N-methyl arylhydrazines with iodonium (B1229267) ylides, which proceeds through a cascade of C-H activation/annulation, dehydration, and demethylative aromatization to yield oxycycloalkyl-fused cinnolines. researchgate.net
Table 2: Overview of Rh(III)-Catalyzed Cinnoline Synthesis
| Substrates | Coupling Partner | Key Features | Product | Reference |
|---|---|---|---|---|
| N-phenyl phthalazine/indazole | Alkynes | Dehydrogenative C–H/N–H functionalization | Phthalazino[2,3-a]-/indazolo[1,2-a]cinnolines | rsc.org |
| N-methyl arylhydrazines | Iodonium ylides | Cascade C-H activation/annulation, dehydration, demethylative aromatization | Oxycycloalkyl-fused cinnolines | researchgate.net |
| N-alkyl aryl hydrazines | Sulfoxonium ylides | Hydrazine-directed [4+2] annulation | Functionalized Cinnolines | researchgate.net |
| 2-Aminohydrazones | Terminal alkynes | Oxidant/base-free, chemo- and regioselective | Functionalized Quinolines (related heterocycles) | nih.gov |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, increasing yields, and promoting greener chemical processes. lew.rosci-hub.cat This technology has been effectively applied to the synthesis of various nitrogen-containing heterocycles, demonstrating its potential for the synthesis of benzo(H)cinnoline and its analogues. asianpubs.orgresearchgate.net
For example, an efficient one-pot, three-component microwave-assisted synthesis has been developed for benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro This method starts from benzo[f]quinoline, 2-haloacetyl derivatives, and electron-deficient alkynes, offering significantly shorter reaction times and reduced solvent consumption. lew.ro Similarly, quinoline-fused 1,4-benzodiazepines have been synthesized via microwave-irradiated condensation, providing a facile and green protocol. asianpubs.orgresearchgate.net
The synthesis of quinazolinone derivatives has also been achieved through a microwave-assisted, iron-catalyzed cyclization in water, an environmentally benign solvent. sci-hub.cat This approach is notable for its rapid nature and the use of an inexpensive, non-toxic iron catalyst. sci-hub.cat These examples underscore the advantages of using microwave irradiation to facilitate the construction of complex fused heterocyclic systems, a strategy that is directly applicable to the synthesis of the this compound framework.
Exploration of Novel Substrates and Reaction Conditions
The continuous search for novel substrates and reaction conditions aims to expand the diversity of accessible heterocyclic structures and improve synthetic efficiency. A notable development is the use of phthalhydrazide (B32825) as an "N=N" source for the synthesis of benzo[c]cinnolines. rsc.org In this one-pot method, phthalhydrazide undergoes a tandem dual C-N coupling with diaryliodoniums, followed by deprotection and oxidation, to afford benzo[c]cinnolines in up to 99% yield. rsc.org
Multicomponent reactions (MCRs) offer another powerful tool for building molecular complexity in a single step. A substrate-directed MCR has been developed for the synthesis of novel tetrahydro-spiro[pyrazolo[4,3-f]quinoline] derivatives. researchgate.net This approach demonstrates how the choice of substrate can direct the reaction pathway to yield complex and highly diastereoselective products under mild, metal-free conditions. researchgate.net
The exploration of different reaction partners also leads to novel structures. For instance, the Rh(III)-catalyzed reaction of 2-aminohydrazones has been extended to include 1,3- and 1,4-bis(phenylethynyl)benzenes as substrates, leading to the formation of molecules containing multiple quinoline (B57606) units. nih.gov Furthermore, the development of reactions in environmentally friendly media, such as the iron-catalyzed C-N coupling in water, represents a significant advance in green synthetic chemistry for N-heterocycles. sci-hub.cat
Reaction Mechanisms and Chemical Transformations of 5,6 Dihydro 3 Hydrazinobenzo H Cinnoline
Mechanistic Elucidation of Cinnoline (B1195905) Ring Formation
The synthesis of the benzo[h]cinnoline (B8783402) skeleton, a key structural motif, can be achieved through several strategic approaches that hinge on the formation of the nitrogen-containing heterocyclic ring. The mechanisms underpinning these transformations often involve complex cycloaddition and condensation sequences, with the transient formation of reactive intermediates being a crucial factor.
The formation of the cinnoline ring system frequently proceeds through pathways that can be broadly categorized as cycloaddition or condensation reactions. One classical approach involves the intramolecular cyclization of appropriately substituted aryl precursors. For instance, the Richter cinnoline synthesis, though historically significant for the parent cinnoline, provides a conceptual framework. wikipedia.org It involves the cyclization of an ortho-alkynylarenediazonium salt. wikipedia.org
In the context of benzo[h]cinnolines, a plausible synthetic route could involve the intramolecular cyclization of a diazonium salt derived from an N-aryl substituted hydrazine (B178648). The mechanism would likely commence with the diazotization of a suitable amino-substituted precursor, followed by an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the annulated benzo[h]cinnoline core.
Another powerful strategy for constructing such fused heterocyclic systems is the Friedländer annulation, which is used for synthesizing quinolines and their benzo-fused analogues like benzo[h]quinoline (B1196314). nih.gov While not directly forming a cinnoline, this methodology, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, highlights the utility of condensation strategies in building fused heterocyclic systems. nih.gov A variation of this could be envisioned for cinnoline synthesis, perhaps starting from an ortho-aminoaryl hydrazone.
Modern synthetic methods often employ transition-metal-catalyzed C-H activation and annulation reactions. For example, rhodium-catalyzed redox-neutral annulation of azo compounds has been described as a strategy for tandem C-H activation and C-N bond formation to yield cinnolines. nih.gov
A proposed mechanistic pathway for the formation of a related dihydrobenzo[c]cinnoline involves the oxidative coupling of diarylamines. researchgate.net This suggests that oxidative cyclization reactions are a viable route for forming the N-N bond and the heterocyclic ring in a concerted or stepwise fashion.
The formation of the cinnoline ring is often mediated by the generation of highly reactive intermediates. In many synthetic routes, diazonium salts are key intermediates. Their electrophilic nature drives the subsequent intramolecular cyclization onto an adjacent aromatic ring to form the new heterocyclic ring.
Another critical class of intermediates is hydrazones, formed from the condensation of a hydrazine with a carbonyl compound. researchgate.net These intermediates can then undergo intramolecular cyclization. For instance, the cyclization of hydrazones derived from ortho-trifluoromethylarylhydrazines and benzaldehydes is promoted by a base. The electron-withdrawing nature of the trifluoromethyl group facilitates the deprotonation of the N-H bond in the hydrazone, which is a key step for the subsequent cyclization. researchgate.net
In some base-promoted syntheses of cinnolines from 2-nitrobenzyl alcohol and benzylamine, a key step is the in-situ formation of 2-nitrosobenzaldehyde via an intramolecular redox reaction. nih.gov This intermediate then condenses with the amine to form a hydrazone-like species, which subsequently cyclizes and aromatizes to the cinnoline product. nih.gov This underscores the importance of transient, reactive species in driving the ring-forming process. The proposed mechanism for the formation of 5,6-dihydrobenzo[c]cinnoline (B3352983) also highlights the role of specific intermediates in the cyclization process. researchgate.net
Reactivity Profiles of the Hydrazino Group
The hydrazino group (-NHNH2) attached to the benzo[h]cinnoline core at the 3-position is a versatile functional group, exhibiting potent nucleophilic character and the ability to undergo condensation reactions.
The terminal nitrogen atom of the hydrazino group possesses a lone pair of electrons, rendering it a strong nucleophile. This nucleophilicity allows it to participate in a variety of nucleophilic addition and substitution reactions. The reactivity of hydrazines has been studied in comparison to amines, and while a simple "alpha-effect" (enhanced nucleophilicity due to the adjacent heteroatom) is not always observed, hydrazines are nonetheless effective nucleophiles. researchgate.netacs.org The nucleophilicity can be influenced by the electronic nature of the heterocyclic ring to which it is attached.
The hydrazino group can react with various electrophiles. For instance, it can be acylated by reaction with acyl chlorides or anhydrides to form the corresponding hydrazides. Alkylation with alkyl halides is also possible, potentially leading to mono- or di-substituted products at the terminal nitrogen. The relative reactivity of the two nitrogen atoms in the hydrazino group can sometimes be controlled by the reaction conditions.
One of the most characteristic reactions of the hydrazino group is its condensation with aldehydes and ketones to form hydrazones. This reaction is of great synthetic utility, as the resulting hydrazones can be stable compounds themselves or can serve as intermediates for further transformations.
The reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. The pH of the reaction medium can be crucial; acidic catalysis is often employed to activate the carbonyl group towards nucleophilic attack. However, the pH must be carefully controlled, as excessive acidity can lead to the protonation of the hydrazine, rendering it non-nucleophilic. Studies on the condensation of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX) with carbonyl compounds have shown that pH control can selectively direct the reaction to either the amine or the hydrazinyl group. rsc.org In the case of 5,6-dihydro-3-hydrazinobenzo[h]cinnoline, the terminal -NH2 of the hydrazino group is expected to be the primary site of reaction with aldehydes and ketones.
| Reactant | Product | Reaction Type |
| Aldehyde (R-CHO) | 3-(2-Alkylidenehydrazinyl)-5,6-dihydrobenzo[h]cinnoline | Condensation |
| Ketone (R-CO-R') | 3-(2-Alkylidenehydrazinyl)-5,6-dihydrobenzo[h]cinnoline | Condensation |
| Acyl Chloride (R-COCl) | N'-(5,6-Dihydrobenzo[h]cinnolin-3-yl)acetohydrazide | Nucleophilic Acyl Substitution |
| Alkyl Halide (R-X) | 3-(2-Alkylhydrazinyl)-5,6-dihydrobenzo[h]cinnoline | Nucleophilic Alkylation |
Functional Group Interconversions on the Benzo[h]cinnoline Core
The benzo[h]cinnoline core, once formed, can be subjected to various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These transformations can target the substituents on the aromatic rings or the dihydro-cinnoline portion of the molecule.
For instance, if the benzo[h]cinnoline core contains nitro groups, these can be reduced to amino groups using standard reducing agents like iron in acetic acid or catalytic hydrogenation. nih.gov These amino groups can then be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).
Halogenated benzo[h]cinnolines can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, thus enabling the synthesis of highly functionalized derivatives.
Oxidation of the dihydro-cinnoline ring could potentially lead to the fully aromatic benzo[h]cinnoline system. Conversely, selective reduction of the aromatic part of the benzo[h]cinnoline core, while challenging, could be explored under specific catalytic conditions.
Alkylation and Acylation Reactions
The hydrazine group in 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline is a primary site for nucleophilic attack, making it amenable to alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the compound's physicochemical properties.
Alkylation:
The alkylation of hydrazine derivatives can be achieved under various conditions, often employing alkyl halides or other electrophilic alkylating agents. For N-heterocycles, N-alkylation can be performed using reagents like propylene (B89431) carbonate under neat conditions, offering a green and safe alternative to traditional methods that use genotoxic alkyl halides. nih.govmdpi.com This method involves nucleophilic substitution with the concomitant loss of water and carbon dioxide. nih.gov The regioselectivity of alkylation on the hydrazine moiety (α- vs. β-nitrogen) can be influenced by steric and electronic factors, as well as the reaction conditions. For instance, in related N-heterocyclic systems, the use of a base and an appropriate solvent can direct the regioselectivity of the alkylation. organic-chemistry.org
Acylation:
Acylation of the hydrazino group is a common transformation, typically carried out using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of the corresponding acylhydrazide derivatives. Such transformations are significant as acylhydrazides are precursors to various five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are of interest in medicinal chemistry.
| Reactant Type | Reagent Example | Product Type | Potential Conditions |
| Alkyl Halide | Methyl Iodide | N-Methylated Hydrazine | Base (e.g., K2CO3), Solvent (e.g., DMF) |
| Propylene Carbonate | Propylene Carbonate | N-Hydroxypropylated Hydrazine | Neat, High Temperature |
| Acyl Chloride | Benzoyl Chloride | N-Benzoylhydrazide | Base (e.g., Pyridine), Solvent (e.g., DCM) |
| Carboxylic Acid | Acetic Acid | N-Acetylhydrazide | Coupling Agent (e.g., DCC), Solvent (e.g., THF) |
Oxidation and Reduction Pathways
The this compound scaffold possesses moieties susceptible to both oxidation and reduction, which can lead to significant structural modifications.
Oxidation:
The hydrazine group is readily oxidized. The oxidation of arylhydrazines can lead to the formation of aryl radicals or diazonium species, depending on the oxidant and reaction conditions. rsc.orgacs.org For example, oxidation with metallic oxides like silver oxide in an aromatic solvent can generate phenyl radicals. rsc.org A green oxidation method for aromatic hydrazides using Bobbitt's salt, a recyclable oxoammonium reagent, yields aromatic diazenes via a polar hydride transfer mechanism. organic-chemistry.orgodu.edu This reaction is chemoselective and tolerates various functional groups. organic-chemistry.org The dihydropyridazine (B8628806) ring itself can also be a target for oxidation, potentially leading to aromatization to the corresponding fully aromatic benzo(H)cinnoline system.
Reduction:
The dihydrocinnoline (B15445986) ring system can undergo reduction. Catalytic hydrogenation is a common method for the reduction of N-heterocyclic aromatic compounds. For instance, the reduction of cinnoline over platinum can yield dihydrocinnoline. archive.org Further reduction can lead to tetrahydrocinnoline derivatives. archive.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial in determining the extent of reduction. For example, electrolytic reduction of 4-methylcinnoline (B75869) can yield either 1,4-dihydrocinnoline (B8695256) or 3-methylindole (B30407) depending on the conditions. archive.org The reduction of the nitro group in related systems is a key step in the synthesis of the cinnoline core, highlighting the importance of reductive transformations in this area of chemistry. semanticscholar.org
| Transformation | Reagent/Condition | Potential Product |
| Oxidation | Silver Oxide | Aryl Radical Intermediate |
| Oxidation | Bobbitt's Salt | Diazene Derivative |
| Reduction | Catalytic Hydrogenation (e.g., PtO2, H2) | Tetrahydrobenzo(H)cinnoline |
| Reduction | Electrolytic Reduction | Varied, depending on conditions |
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold offers several potential sites for such reactions.
The hydrazine moiety itself can participate in cross-coupling reactions. Palladium-catalyzed coupling of hydrazine with (hetero)aryl chlorides and bromides can form aryl hydrazines. nih.gov Mechanistic studies suggest that this process can involve the rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) complex. nih.gov Furthermore, arylhydrazines have been utilized as electrophilic partners in cross-coupling reactions, where they can be converted to biaryls in the presence of a transition metal catalyst. nih.gov
Alternatively, if a halogen substituent were present on the aromatic rings of the benzo(H)cinnoline core, it would serve as a handle for traditional cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups, respectively. The Sonogashira coupling of biomass-derived furandicarbonyl dichloride, for instance, demonstrates the potential for complex heterocyclic synthesis through such methods. acs.orgacs.org
| Coupling Reaction | Coupling Partners | Catalyst System Example | Potential Product |
| Buchwald-Hartwig | 3-Hydrazino-derivative + Aryl Halide | Pd Catalyst + Ligand (e.g., CyPF-tBu) | N-Arylhydrazine derivative |
| Suzuki | Halogenated Benzo(H)cinnoline + Arylboronic Acid | Pd(PPh3)4 + Base | Aryl-substituted Benzo(H)cinnoline |
| Sonogashira | Halogenated Benzo(H)cinnoline + Terminal Alkyne | Pd(PPh3)2Cl2 + CuI + Base | Alkynyl-substituted Benzo(H)cinnoline |
Stereochemical Considerations in Reaction Outcomes
The 5,6-dihydropyridazine ring of this compound contains stereogenic centers, and its puckered conformation can influence the stereochemical outcome of reactions.
Reactions that proceed via a planar intermediate, such as a carbocation formed at a stereocenter, will likely lead to a racemic mixture of products, as the subsequent attack of a nucleophile can occur from either face with equal probability. libretexts.orgyoutube.com This is often referred to as scrambling of the stereocenter. youtube.com
Conversely, reactions that occur via a concerted mechanism, or involve a chiral catalyst or auxiliary, can proceed with high stereoselectivity, leading to either inversion or retention of configuration at a chiral center. libretexts.org For example, S_N2 reactions are known to proceed with inversion of stereochemistry. youtube.com
In the context of the dihydrocinnoline ring, reactions such as hydrogenation can introduce new stereocenters. The facial selectivity of the hydrogenation (i.e., whether the hydrogen atoms add to the syn or anti face of the ring relative to existing substituents) will determine the stereochemistry of the product. youtube.com The presence of a pre-existing stereocenter in the molecule can direct the approach of the reagent, leading to the formation of diastereomers in unequal amounts. youtube.com The use of chiral N-heterocyclic carbene (NHC) catalysts in cycloaddition reactions involving similar heterocyclic skeletons has been shown to produce products with excellent enantioselectivities. oaepublish.com
| Reaction Type | Stereochemical Outcome | Influencing Factors |
| Reaction at a chiral center via planar intermediate | Racemization | Formation of an achiral intermediate |
| Concerted reaction at a chiral center | Inversion or Retention | Reaction mechanism (e.g., S_N2) |
| Addition to a double bond | Syn- or Anti-addition, potential for diastereomers | Steric hindrance, catalyst, existing stereocenters |
| Asymmetric catalysis | Enantiomeric excess | Chiral catalyst or auxiliary |
Advanced Spectroscopic and Structural Characterization of 5,6 Dihydro 3 Hydrazinobenzo H Cinnoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline.
High-resolution ¹H and ¹³C NMR are the initial steps in structural analysis, revealing the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic, dihydrocinnoline (B15445986), and hydrazino protons. The aromatic protons on the benzo[H]cinnoline (B8783402) core would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm, with their exact shifts and coupling patterns dependent on their position relative to the nitrogen atoms and the dihydro part of the molecule. The protons of the dihydropyridazine (B8628806) ring are expected in the aliphatic region, though deshielded by the adjacent nitrogen atoms. The protons of the hydrazino group (-NH-NH₂) would present as broad signals, and their chemical shift would be sensitive to solvent and concentration. libretexts.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. libretexts.org The carbon atoms of the aromatic rings are expected to resonate in the δ 110-150 ppm range. researchgate.net The carbonyl carbon, if present in a derivative, would be found further downfield, typically above δ 160 ppm. emerypharma.com The carbons of the dihydro portion of the cinnoline (B1195905) ring would appear in the aliphatic region of the spectrum.
Expected ¹H and ¹³C NMR Chemical Shifts for a Representative Hydrazinoaromatic Compound (Phenylhydrazine)
| Atom | ¹H Chemical Shift (ppm, in CDCl₃) | ¹³C Chemical Shift (ppm, in CDCl₃) |
| C1 (ipso) | - | 148.4 |
| C2/C6 | 6.86 (d) | 112.9 |
| C3/C5 | 7.23 (t) | 129.2 |
| C4 | 6.78 (t) | 120.5 |
| NH | 5.4 (br s) | - |
| NH₂ | 3.6 (br s) | - |
| Data is for an analogous compound, Phenylhydrazine, and serves as an estimation. |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the molecule, for example, identifying adjacent protons on the aromatic rings and within the dihydrocinnoline moiety. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, such as linking the hydrazino group to the benzo[H]cinnoline core. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, helping to determine the three-dimensional structure and conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes. uobasrah.edu.iqlibretexts.org For this compound, these techniques would be particularly useful for identifying the N-H and C=N bonds.
N-H Stretching: The hydrazino group (-NHNH₂) would exhibit characteristic N-H stretching vibrations in the IR spectrum, typically in the range of 3200-3400 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching of the -NH₂ group. mdpi.com
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the cinnoline ring and the C=C bonds in the aromatic system are expected in the 1500-1650 cm⁻¹ region. nih.gov
N-H Bending: The N-H bending (scissoring) vibration of the amino group is typically observed around 1600-1650 cm⁻¹. uobasrah.edu.iq
Aromatic C-H Stretching and Bending: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane bending vibrations, which can give information about the substitution pattern, are found in the 650-900 cm⁻¹ region.
Expected IR and Raman Vibrational Frequencies for Hydrazine (B178648) Derivatives
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3350 |
| N-H Stretch (symmetric) | ~3280 |
| NH₂ Scissoring | ~1630 |
| N-N Stretch | ~1100 |
| Data is based on hydrazine and its simple derivatives and serves as an estimation. uobasrah.edu.iqlibretexts.org |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. chemguide.co.uknih.gov
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would be influenced by the stability of the resulting ions. A plausible fragmentation pathway could involve the loss of the hydrazino group or cleavage within the dihydrocinnoline ring. The fragmentation of arylhydrazines often involves the cleavage of the N-N bond and the C-N bond. chemguide.co.uk
Plausible Mass Spectrometry Fragmentation
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - NH₂]⁺ | Loss of the amino group |
| [M - N₂H₃]⁺ | Cleavage of the C-N bond to the hydrazine |
| [C₁₂H₉N₂]⁺ | Benzo[H]cinnoline cation radical |
| This represents a hypothetical fragmentation pattern. |
X-ray Crystallography for Absolute Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. libretexts.org Obtaining suitable crystals of this compound or its derivatives would allow for the unambiguous determination of its absolute structure. The crystal structure of a related phenylglycine hydrazide has been determined, showcasing the utility of this technique for similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Assessment
UV-Vis spectroscopy probes the electronic transitions within a molecule and can provide insights into its aromaticity and conjugation. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the extent of conjugation. The introduction of the hydrazino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo(H)cinnoline core. uobasrah.edu.iq
Expected UV-Vis Absorption Maxima for Benzo[h]quinoline (B1196314) Derivatives
| Compound Type | λ_max (nm) | Transition Type |
| Benzo[h]quinoline derivative | ~280, ~350 | π-π* |
| Benzo[h]quinoline with auxochrome | >400 | Intramolecular Charge Transfer (ICT) |
| Data is for analogous benzo[h]quinoline systems and serves as an estimation. uobasrah.edu.iq |
Computational Chemistry and Theoretical Investigations of the 5,6 Dihydrobenzo H Cinnoline System
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional shape of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energies and wavefunctions of electrons within a molecule, which in turn dictate its geometry and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for calculating the ground-state properties of medium to large-sized molecules. For a system like 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
From a DFT calculation, one can derive key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. For instance, in studies of other quinoline (B57606) derivatives, the HOMO and LUMO energies were used to assess resistance to charge transfer. scielo.brscielo.br
Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. This visualization helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, offering insights into how it will interact with other species. researchgate.net In related quinoline derivatives, MEP analysis has pinpointed electrophilic regions near oxygen atoms and nucleophilic character on aromatic rings. scielo.brscielo.br
Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Heterocyclic System (Note: This data is for a representative quinoline derivative and is intended to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not readily available.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -2.9 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 3.3 eV | Indicator of kinetic stability and chemical reactivity. researchgate.net |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic characterizations, especially for excited states or systems where electron correlation is critical.
For the 5,6-Dihydrobenzo(H)cinnoline system, ab initio calculations could be used to refine the ground state geometry and to investigate electronic excited states. This is particularly important for predicting spectroscopic properties, such as UV-Vis absorption spectra, which arise from electronic transitions. Time-Dependent DFT (TD-DFT) is a related, cost-effective method for studying excited states and is often used to simulate electronic spectra. researchgate.netnih.gov
Conformational Analysis and Tautomerism Studies
The flexibility of the dihydro-cinnoline ring and the presence of the hydrazino substituent make conformational analysis and the study of tautomerism essential.
The 5,6-dihydro part of the molecule introduces a non-aromatic, flexible ring. Conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers (energy minima) and the transition states that connect them. This reveals the molecule's preferred shapes and the energy barriers to interconversion. Studies on similar dihydro-quinolinone systems have successfully used computational methods to determine stable conformations. scielo.brscielo.br For dihydrodiazocinones, two distinct, non-interconverting conformations were identified using NMR and supported by electronic structure calculations, with an activation energy of approximately 21 kcal/mol for their interconversion. nih.gov
The hydrazino group (-NHNH2) introduces the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. The 3-hydrazino group on the benzo(H)cinnoline core could exist in equilibrium between a hydrazino form and a hydrazono form. Computational studies are highly effective at predicting the relative stabilities of different tautomers. ijper.org For example, theoretical calculations on 1H-benzo[de]cinnolines showed that different tautomers have significantly different stabilities, with the relative energies being influenced by solvent effects. arkat-usa.orgresearchgate.netresearchgate.net Similarly, studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones have used a combination of NMR and computational methods to determine that the imino tautomer is predominant in solution. rsc.org Such an analysis for this compound would be critical to understanding its structure and reactivity.
Simulation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For the synthesis or functionalization of this compound, DFT can be used to model the reaction mechanism. This involves locating the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate.
By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy, which is the primary determinant of the reaction rate. This analysis provides deep mechanistic insights that are often difficult to obtain experimentally. For example, a proposed mechanism for the formation of benzo[c]cinnolinium salts from 2-azobiaryls involves single-electron transfer, intramolecular cyclization via nucleophilic addition, and subsequent oxidation, with intermediates and pathways that can be modeled computationally. acs.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanics is ideal for studying the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to explore the motion and interactions of molecules over time. MD uses classical mechanics to simulate the movement of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or near a biological macromolecule).
For this compound, an MD simulation would provide a detailed picture of its dynamic behavior. It would allow for extensive sampling of its conformational landscape, complementing the static picture from quantum chemical calculations. researchgate.net Furthermore, MD simulations are essential for understanding how the molecule interacts with its environment. For instance, Car–Parrinello Molecular Dynamics (CPMD) has been used to study the dynamics of hydrogen bonds in the benzo[h]quinoline (B1196314) system, revealing strong mobility of protons and the influence of the environment on hydrogen bond features. mdpi.com This would be particularly relevant for the hydrazino group, which can act as both a hydrogen bond donor and acceptor.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are routinely used to predict and help interpret experimental spectra.
NMR Spectroscopy: By calculating the magnetic shielding of each nucleus, one can predict the chemical shifts (¹H and ¹³C) for a given molecule. researchgate.net These predicted shifts can be compared to experimental data to confirm the structure or to distinguish between different isomers or tautomers.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated using DFT. arabjchem.org The resulting predicted spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching or bending of particular bonds. arabjchem.org
UV-Vis Spectroscopy: TD-DFT is the most common method for predicting the electronic absorption spectra of molecules. nih.gov It calculates the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. This allows for the interpretation of the observed colors of compounds and their photophysical properties.
Table 2: Illustrative Spectroscopic Data Prediction for a Related Heterocycle (Note: This table illustrates the type of data that can be generated. The values are representative and not specific to this compound.)
| Spectroscopic Technique | Predicted Parameter | Example Value | Application |
| ¹H NMR | Chemical Shift (aromatic proton) | δ 7.8 ppm | Structural confirmation, isomer identification. |
| ¹³C NMR | Chemical Shift (carbonyl carbon) | δ 165 ppm | Identification of functional groups. |
| IR Spectroscopy | Vibrational Frequency (C=N stretch) | 1620 cm⁻¹ | Functional group analysis, comparison with experiment. arabjchem.org |
| UV-Vis Spectroscopy | Absorption Maximum (λ_max) | 350 nm | Prediction of electronic transitions, color. nih.gov |
Synthesis and Exploration of Diverse Derivatives and Analogues of 5,6 Dihydro 3 Hydrazinobenzo H Cinnoline
Modifications and Substitutions at the Hydrazino Functionality
The hydrazino group (-NHNH2) at the 3-position of the benzo[h]cinnoline (B8783402) core is a key functional handle for derivatization. ontosight.ai Its nucleophilic nature allows for a wide range of chemical transformations, leading to the creation of diverse libraries of compounds with potentially enhanced biological activities.
One of the most common modifications involves the reaction of the hydrazine (B178648) with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones . This reaction is a cornerstone of combinatorial chemistry, enabling the introduction of a vast array of substituents.
Furthermore, the hydrazino group is an excellent precursor for the synthesis of fused heterocyclic rings. For instance, reaction with β-dicarbonyl compounds or their equivalents leads to the formation of pyrazoles . A series of pyrazole-based cinnoline (B1195905) derivatives have been synthesized and investigated for their potential medicinal applications. nih.govpnrjournal.com For example, Unnissa and co-workers synthesized pyrazole-based cinnoline derivatives that demonstrated significant antitubercular and antifungal activity. nih.gov
Another important transformation is the construction of triazole rings . This can be achieved through various synthetic routes, often involving cyclization reactions with appropriate reagents. These modifications significantly alter the electronic and steric properties of the parent molecule, influencing its interaction with biological targets.
The exploration of these modifications is summarized in the table below:
| Reaction Type | Reagent Class | Resulting Moiety | Potential Application | Reference |
| Condensation | Aldehydes, Ketones | Hydrazone | Broad-spectrum bioactivity | researchgate.net |
| Cyclocondensation | β-Dicarbonyls | Pyrazole (B372694) | Antitubercular, Antifungal | nih.govpnrjournal.com |
| Cyclization | Various | Triazole | Medicinal agents | nih.gov |
These transformations highlight the utility of the hydrazino group as a versatile anchor for creating a wide range of derivatives, each with unique structural features and potential pharmacological activities.
Systematic Variation of Substituents on the Benzo[h]cinnoline Ring System
The biological activity of cinnoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov Systematic variation of these substituents is a classical strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies and optimize lead compounds.
Researchers have introduced a variety of substituents, including halogens, alkyl, alkoxy, and nitro groups, onto the benzo[h]cinnoline framework and evaluated their effects.
Halogen Substituents: The introduction of halogen atoms, such as chlorine, has been shown to enhance the biological activity of certain cinnoline derivatives. For example, 6-chloro substituted compounds were identified as potent antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov In another study, halogen-substituted cinnoline sulphonamides showed potent antimicrobial and antifungal activity at lower concentrations. nih.gov
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. In a series of pyrazolo[4,3-c]cinnoline derivatives, compounds with electron-donating groups (e.g., methoxy, hydroxyl) on an attached benzoyl ring exhibited higher anti-inflammatory activity. nih.gov Conversely, for a different series of cinnoline derivatives, an electron-withdrawing substituent on an attached phenyl group was associated with increased antibacterial activity. nih.gov In a study on dihydrobenzo[h]cinnoline-5,6-diones, a derivative with a 4-nitrophenyl substituent (an electron-withdrawing group) was identified as a highly promising cytotoxic agent against cancer cell lines. researchgate.net
The following table details the effects of various substituents on the biological activity of benzo[h]cinnoline derivatives.
| Substituent Group | Position | Observed Effect | Target Activity | Reference |
| Chloro (-Cl) | 6 | Potent antibacterial activity | Antibacterial | nih.gov |
| Chloro (-Cl) | 7 | Potent antifungal activity (in a furan (B31954) derivative) | Antifungal | nih.gov |
| Methoxy (-OCH3), Hydroxyl (-OH) | Phenyl moiety | Highest anti-inflammatory activity | Anti-inflammatory | nih.gov |
| Nitro (-NO2) | 4-position of a phenyl group | Promising cytotoxic activity | Anticancer | researchgate.net |
These findings underscore the importance of fine-tuning the substitution pattern on the benzo[h]cinnoline ring to achieve desired biological effects.
Development of Novel Fused Ring Systems Incorporating the 5,6-Dihydrobenzo[h]cinnoline (B12964311) Core
Fusing additional rings to the 5,6-dihydrobenzo[h]cinnoline core is an advanced synthetic strategy to create rigid, polycyclic structures with novel pharmacological properties. This approach, known as annulation, can lead to compounds with enhanced target affinity and selectivity.
One prominent example is the synthesis of pyrazolo[4,3-c]cinnoline derivatives. nih.gov These tetracyclic compounds are formed by constructing a pyrazole ring fused to the cinnoline core, often starting from a hydrazine precursor. These fused systems have been evaluated for dual anti-inflammatory and antibacterial activities. nih.gov
Another area of exploration involves the creation of higher polycyclic systems, such as dibenzo[c,h]cinnolines . These compounds, which can be considered aza-analogues of benzo[i]phenanthridines, have been synthesized and evaluated as topoisomerase I-targeting anticancer agents. nih.gov The rigid, planar structure of these fused systems is crucial for their mechanism of action, which involves intercalation with DNA. nih.gov
The development of such fused systems often requires multi-step synthetic sequences. For example, a convenient one-pot multicomponent reaction has been developed for synthesizing novel functionalized dihydrobenzo[h]cinnoline-5,6-diones , which serve as a core for further elaboration. researchgate.net
| Fused System | Base Core | Synthetic Precursor | Investigated Activity | Reference |
| Pyrazolo[4,3-c]cinnoline | Cinnoline | 3-Hydrazinocinnoline | Anti-inflammatory, Antibacterial | nih.gov |
| Dibenzo[c,h]cinnoline | Cinnoline | Various | Anticancer (Topoisomerase I inhibitor) | nih.gov |
| Dihydrobenzo[h]cinnoline-5,6-dione | Benzo[h]cinnoline | 2-Hydroxy-1,4-naphthoquinone, methylhydrazine, aldehydes | Anticancer | researchgate.net |
This strategy of ring fusion represents a powerful method for expanding the chemical diversity of the benzo[h]cinnoline family, leading to compounds with unique three-dimensional shapes and biological functions.
Chiral Analogues and Stereoselective Synthesis
The introduction of chirality into drug molecules is a critical aspect of modern drug design, as different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological and toxicological profiles. For the 5,6-dihydrobenzo[h]cinnoline scaffold, the creation of chiral centers can lead to analogues with improved potency and selectivity.
While specific research focusing exclusively on the stereoselective synthesis of 5,6-dihydro-3-hydrazinobenzo(H)cinnoline is not widely documented in the provided context, general principles and related examples in cinnoline chemistry are relevant. Stereoselective synthesis in heterocyclic chemistry often involves asymmetric catalysis or the use of chiral auxiliaries.
For instance, a stereoselective aza-Diels-Alder reaction has been employed for the synthesis of hexahydro cinnoline derivatives on a solid phase. pnrjournal.com This method allows for the controlled formation of stereocenters within the cinnoline ring system. Such methodologies could potentially be adapted for the synthesis of chiral 5,6-dihydrobenzo[h]cinnoline analogues.
The synthesis of optically pure building blocks is another key strategy. For example, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols has been used to create chiral morpholine (B109124) derivatives, demonstrating a method for transferring chirality from a starting material to a heterocyclic product. banglajol.info Similar strategies could be envisioned for benzo[h]cinnoline synthesis, starting with chiral precursors to control the stereochemistry of the final product.
The development of stereoselective routes is essential for:
Investigating Stereospecific Interactions: Understanding how different stereoisomers interact with chiral biological targets like enzymes and receptors.
Optimizing Pharmacological Profiles: Often, one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to side effects.
Developing Novel Therapeutics: Chiral analogues represent unique chemical entities with their own patentability and therapeutic potential.
Future research in this area will likely focus on applying modern asymmetric synthesis techniques to the benzo[h]cinnoline scaffold to unlock the potential of its chiral derivatives.
Emerging Research Areas and Non Medicinal Applications of 5,6 Dihydro 3 Hydrazinobenzo H Cinnoline
Application in Materials Science: Dyes, Optical, and Luminescent Reagents
The extended π-conjugated system of the benzo(H)cinnoline framework is a key feature that suggests its utility in the development of novel dyes and optical materials. Research on related benzoquinoline and cinnoline (B1195905) derivatives has demonstrated their potential in this domain. For instance, new benzo[h]quinolin-10-ol derivatives have been synthesized and investigated for their thermal, electrochemical, and optical properties. nih.gov These compounds exhibit photoluminescence and have been successfully applied as co-sensitizers in dye-sensitized solar cells (DSSCs), enhancing the photovoltaic performance of the devices. nih.gov The study of their electronic absorption and photoluminescence spectra, supported by density functional theory (DFT), provides insight into their potential as functional dyes. nih.gov
Furthermore, benzo[c]cinnolinium salts, which share a core structural motif, have been shown to exhibit interesting fluorescence properties. nih.govacs.org Specifically, a benzo[c]cinnolinium salt with electron push-pull substitutions displayed fluorescence centered at 571 nm. nih.govacs.org This suggests that strategic functionalization of the benzo(H)cinnoline core, such as with the hydrazino group in 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline, could lead to the development of novel fluorophores. The inherent fluorescence of the cinnoline ring system makes it a promising scaffold for creating materials with tailored optical properties.
Additionally, benzo[g]quinoline derivatives have been utilized as precursors in the synthesis of new classes of cyanine-like dyes, including monomethine, dimethine, and tetramethine dyes. eurjchem.com The investigation of the UV-visible absorption spectra of these dyes highlights the versatility of the benzoquinoline scaffold in creating colorants with specific spectral properties. eurjchem.com Although direct studies on this compound as a dye or luminescent reagent are not yet prevalent, the properties of these related compounds strongly indicate a promising avenue for future research.
Table 1: Optical Properties of Related Benzoquinoline and Cinnoline Derivatives
| Compound Class | Application | Key Optical Property |
| Benzo[h]quinolin-10-ol derivatives | Co-sensitizers in DSSCs | Photoluminescence nih.gov |
| Benzo[c]cinnolinium salts | Fluorophores | Fluorescence at 571 nm nih.govacs.org |
| Benzo[g]quinoline derivatives | Dyes | Precursors for cyanine-like dyes eurjchem.com |
Development as Ligands for Coordination Chemistry and Catalysis
The presence of multiple nitrogen atoms in the this compound structure makes it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms can act as donor sites, allowing the molecule to bind to metal centers and form stable coordination complexes. Research on analogous benzo[h]quinoline (B1196314) compounds has demonstrated their effectiveness in this capacity.
New benzo[h]quinoline-based ligands have been prepared and used to synthesize pincer-type ruthenium (Ru) and osmium (Os) complexes. nih.govunityfvg.it These complexes have proven to be highly efficient catalysts for the transfer hydrogenation of carbonyl compounds. nih.gov The catalytic activity of these complexes can be remarkably high, with turnover frequencies reaching up to 1.8x10^6 h^-1. nih.gov The ability to form such active catalytic species underscores the potential of the benzoquinoline scaffold in catalysis.
Similarly, the broader benzo[c]cinnoline (B3424390) framework has been recognized for its role as a ligand in the construction of metal complexes. nih.govacs.org The reaction of benzo[c]cinnoline with iron carbonyls to form a stable complex, C12H8N2Fe2(CO)6, is a clear indication of its coordinating ability. wikipedia.org The hydrazine (B178648) group in this compound would likely provide an additional coordination site, potentially leading to the formation of multinuclear complexes or complexes with unique catalytic properties. While specific research into the coordination chemistry of this compound is still an emerging field, the established chemistry of its analogs suggests a rich area for exploration.
Table 2: Catalytic Applications of Related Benzoquinoline Complexes
| Ligand Class | Metal Center | Catalytic Reaction |
| Benzo[h]quinoline-based ligands | Ruthenium (Ru) | Transfer hydrogenation of ketones nih.gov |
| Benzo[h]quinoline-based ligands | Osmium (Os) | Transfer hydrogenation of ketones nih.gov |
Chemical Probe Development for Fundamental Biological Process Studies (Excluding Pharmacological Mechanisms)
The fluorescent properties inherent to many cinnoline and benzoquinoline derivatives make them attractive scaffolds for the development of chemical probes for studying fundamental biological processes. These probes can be designed to "turn on" or shift their fluorescence upon interacting with a specific biological target, allowing for visualization and tracking within living cells.
For example, deep-red emissive probes based on a benzo[c,d]indole-quinoline scaffold have been developed for live-cell imaging of nucleolar RNA. elsevierpure.com These probes exhibit a significant "off-on" fluorescence response, with a greater than 100-fold increase in fluorescence upon binding to RNA. elsevierpure.com Their long emission wavelength and high photostability make them advantageous for cellular imaging. elsevierpure.com
In another study, a fluorogenic and fluorochromic probe was developed based on the reduction of a weakly fluorescent 4-azidocinnoline derivative to a highly fluorescent cinnoline-4-amine. mdpi.com The fluorescence of the resulting amine is sensitive to its environment, showing a strong increase in water. This system demonstrates the potential for developing sensory systems based on transformations of the cinnoline core. mdpi.com The presence of a reactive hydrazine group in this compound offers a handle for conjugation to biomolecules or for designing probes that respond to specific biochemical environments, suggesting its potential utility in the development of novel chemical probes for non-pharmacological biological studies.
Exploration of Structure-Property Relationships for Material Science Applications
Understanding the relationship between the chemical structure of a molecule and its physical properties is crucial for designing new materials with specific functions. For benzo(H)cinnoline derivatives, research has begun to elucidate how substitutions on the core structure influence their electronic and, by extension, their material properties.
A study on the complete series of hydroxy- and methoxy-benzo[c]cinnolines investigated their ultraviolet-visible absorption spectra and ionization constants. researchgate.net This research provided insights into the efficiency of electronic interactions between the substituent and the nitrogen atoms of the central ring, which is fundamental to tuning the optical and electronic properties of these materials. researchgate.net Further studies on the halogenation of benzo[c]cinnoline and the synthesis of N,N-dialkylaminobenzo[c]cinnolines have expanded the library of functionalized derivatives and our understanding of their reactivity and spectral characteristics. researchgate.netrsc.org
The development of efficient synthetic routes, such as the palladium-catalyzed dual C-H activation for the synthesis of benzo[c]cinnoline derivatives, allows for the creation of a diverse range of functionalized compounds. acs.org This diversity is key to systematically studying structure-property relationships. By modifying the substituents on the benzo(H)cinnoline core, it is possible to fine-tune properties like solubility, thermal stability, and photophysical characteristics, which are critical for applications in materials science, such as in organic electronics or as functional polymers. The hydrazine group on this compound provides a point of attachment for a wide variety of other functional groups, making it a valuable platform for exploring these structure-property relationships in greater depth.
Future Directions and Contemporary Challenges in 5,6 Dihydro 3 Hydrazinobenzo H Cinnoline Research
Development of Environmentally Benign and Sustainable Synthetic Routes
The synthesis of benzo[c]cinnoline (B3424390) derivatives has traditionally involved methods that are effective but may present environmental or efficiency challenges. researchgate.net A significant contemporary focus is the development of greener and more sustainable synthetic pathways.
Recent advancements include the use of electrochemical methods for the synthesis of benzo[c]cinnolines from 2,2'-dinitrobiphenyl (B165474). acs.org This approach offers a high-efficiency and environmentally friendly alternative to traditional reduction methods. researchgate.netacs.org Another promising strategy involves palladium-catalyzed dual C-H activation to construct the benzo[c]cinnoline core, a method that provides a one-pot synthesis with good functional group tolerance. acs.org
Furthermore, novel synthetic processes are being explored that lead to the benzo[c]cinnoline framework in high yields. One such process involves the partial reduction of 2,2'-dinitrobiphenyl followed by cyclization. researchgate.netnih.gov The choice of solvent and base in this reaction can selectively yield either benzo[c]cinnoline or its N-oxide. researchgate.netnih.gov The development of such selective and high-yield reactions is a cornerstone of sustainable chemical manufacturing.
The table below summarizes some of the modern synthetic approaches to benzo[c]cinnoline derivatives, highlighting the reaction conditions and yields.
Table 1: Modern Synthetic Routes to Benzo[c]cinnoline Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,2'-Dinitrobiphenyl | Electrochemical reduction in the presence of CO2 | Benzo[c]cinnoline | 99% conversion | researchgate.net |
| Pyrazolones and Aryl Iodides | Palladium catalyst, Pyridine-type ligand, 80 °C | Benzo[c]cinnoline derivatives | Up to 94% | acs.org |
| 2,2'-Dinitrobiphenyl | Alcohol as solvent, Alkoxide as base | Benzo[c]cinnoline | 93% | researchgate.netnih.gov |
| 2,2'-Dinitrobiphenyl | Water as solvent, Sodium hydroxide (B78521) as base | Benzo[c]cinnoline N-oxide | 91% | researchgate.netnih.gov |
| 2,2'-Diamino-1,1'-biaryls | t-Butyl nitrite (B80452) (tBuONO), 2,2,2-Trifluoroethanol (TFE) | Functionalized benzo[c]cinnolines | Up to 85% | researchgate.net |
Advancements in Real-Time Spectroscopic Monitoring of Reactions
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. For the synthesis of complex molecules like benzo[c]cinnoline derivatives, real-time spectroscopic monitoring offers invaluable insights.
Techniques such as in-situ FT-IR spectroelectrochemistry have been employed to investigate the mechanism of electrochemical reduction of 2,2'-dinitrobiphenyl to form benzo[c]cinnolines. researchgate.net This allows for the direct observation of intermediates and the determination of the electron transfer process. researchgate.net
Furthermore, NMR spectroscopy is a powerful tool for the structural elucidation of benzo[c]cinnoline derivatives. nih.govrsc.org While typically used for post-reaction analysis, advancements in NMR technology are making real-time monitoring of certain reactions feasible. The development of novel probes for real-time monitoring of specific chemical species is also a burgeoning field. For instance, a novel solid-state emitter has been developed for the real-time detection of nerve agent mimics, showcasing the potential for creating specific sensors for various reactive species. nih.gov The application of such technologies to the synthesis of benzo[c]cinnolines could provide unprecedented control over the reaction process.
Integration of Machine Learning and Artificial Intelligence in Molecular Design
The vast chemical space of possible benzo[c]cinnoline derivatives presents a significant challenge for traditional, intuition-based drug discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the design of new molecules with desired properties. nih.govchemrxiv.orgnih.gov
ML algorithms can be trained on existing data from known benzo[c]cinnoline derivatives to predict the properties of novel, untested compounds. nih.gov This can significantly reduce the time and cost associated with synthesizing and screening new molecules. Supervised learning models, for example, can be developed to predict the biological activity or other properties of a molecule based on its structural features. nih.gov
Large Language Models (LLMs) are also showing promise as molecular design engines, capable of generating and modifying molecular structures based on natural language prompts. chemrxiv.org This could enable chemists to explore novel molecular architectures for benzo[c]cinnoline derivatives in a more intuitive and interactive manner. The integration of physics-based models with data-driven ML approaches is also a key area of development, aiming to provide more accurate and generalizable predictions for the design of new molecules. nih.gov
The table below outlines some of the ML approaches and their potential applications in the design of benzo[c]cinnoline derivatives.
Table 2: Machine Learning in Benzo[c]cinnoline Molecular Design
| Machine Learning Approach | Application in Benzo[c]cinnoline Research | Potential Outcome | Reference |
| Supervised Learning | Predicting biological activity based on molecular structure | Identification of promising new drug candidates | nih.gov |
| Unsupervised Learning | Grouping existing derivatives based on structural similarity | Discovering new structure-activity relationships | nih.gov |
| Reinforcement Learning | Generating novel molecular structures with desired properties | De novo design of optimized benzo[c]cinnoline derivatives | researchgate.net |
| Large Language Models (LLMs) | Generating and modifying benzo[c]cinnoline structures via natural language | Accelerated exploration of chemical space | chemrxiv.org |
Exploration of Undiscovered Reactivity Modes and Novel Transformations
While much is known about the synthesis of the benzo[c]cinnoline core, the exploration of its full reactive potential is an ongoing endeavor. The discovery of novel reactivity modes and transformations can open up new avenues for the synthesis of complex and diverse derivatives.
Recent research has uncovered interesting reactivity patterns. For example, the intramolecular cyclization of 2-azobiaryls promoted by copper(II) or electrochemical oxidation provides an efficient route to benzo[c]cinnolinium salts. acs.org This method demonstrates excellent functional group tolerance and has led to the discovery of fluorescent benzo[c]cinnolinium salts. acs.org
The study of reaction mechanisms can also lead to the discovery of new transformations. For instance, the investigation into the synthesis of benzo[c]cinnoline from 2,2'-dinitrobiphenyl led to the discovery of a new deoxygenation reaction to convert benzo[c]cinnoline N-oxide to benzo[c]cinnoline. researchgate.netnih.gov The exploration of such novel reactions is crucial for expanding the synthetic chemist's toolkit for modifying the benzo[c]cinnoline scaffold. The development of new catalytic systems, such as the palladium-catalyzed cascade annulation, also represents a significant step forward in discovering new ways to construct and functionalize this important heterocyclic system. acs.org
The future of benzo[c]cinnoline research lies in the continued exploration of its fundamental chemistry, driven by the pursuit of more efficient, sustainable, and innovative synthetic methods.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline, and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via hydrazine-mediated cyclization or transition-metal-catalyzed reactions. A classical approach involves reacting α-cyanobenzylidene hydrazines with Lewis acids like TiCl₄ in nitrobenzene at 100°C, yielding ~51% under optimized conditions . Key considerations include:
- Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product.
- Hydrazine stability : Maintain anhydrous conditions to prevent decomposition of the hydrazine moiety.
- Reaction monitoring : Track progress via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and confirm purity by HPLC (>95%).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Employ a combination of spectroscopic and crystallographic methods:
- NMR : Confirm the hydrazine (-NH-NH₂) protons at δ 3.8–4.2 ppm (¹H) and carbons at 110–120 ppm (¹³C) .
- X-ray crystallography : Resolve the dihydro-cinnoline core (bond angles ~120° for aromaticity) and hydrazine orientation .
- Mass spectrometry : Expect [M+H]⁺ at m/z 267.1 (calculated for C₁₂H₁₀N₄).
Q. What are the stability profiles of this compound under varying storage conditions?
- Answer : The hydrazine group confers sensitivity to light and moisture. Methodological guidelines:
- Storage : Keep at –20°C in amber vials under argon.
- Decomposition indicators : Discoloration (yellow → brown) or precipitate formation signals degradation.
- Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
Advanced Research Questions
Q. How can regioselectivity challenges in cinnoline functionalization be addressed during synthetic modifications?
- Answer : Rhodium-catalyzed [4+2] cyclization offers precise control. For example:
- Catalytic system : Use [Rh(cod)₂]OTf in HFIP solvent to favor cinnoline formation (yields 65–85%) .
- Substrate design : Electron-withdrawing groups on hydrazine precursors enhance cyclization efficiency.
- Mechanistic insight : C–H activation followed by intramolecular cyclization/aromatization dictates regioselectivity .
Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?
- Answer : Combine molecular docking and electrostatic potential mapping:
- Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., BTK). The cinnoline ring occupies positive electrostatic regions near Leu408 .
- 3D-RISM analysis : Map ligand-protein electrostatic complementarity (e.g., hydrazine NH₂ forms H-bonds with Glu475) .
- SAR studies : Modify the 3-hydrazine group to enhance binding affinity (e.g., methyl substitution improves IC₅₀ by 2×) .
Q. How can contradictory bioactivity data across studies be reconciled for this compound?
- Answer : Address variability via:
- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and control for redox interference (hydrazine can act as a reducing agent) .
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., oxidation products may contribute to cytotoxicity) .
- Dose-response curves : Compare EC₅₀ values across studies; discrepancies >10-fold suggest methodological differences .
Q. What advanced techniques are recommended for studying degradation pathways of this compound?
- Answer : Employ tandem mass spectrometry (MS/MS) and isotopic labeling:
- Degradant identification : Use HRMS to detect fragments (e.g., m/z 152.1 for cleaved hydrazine).
- Isotope tracing : Synthesize ¹⁵N-labeled analogs to track N₂ release during thermal decomposition .
- Kinetic studies : Apply Arrhenius modeling to predict shelf-life under storage conditions .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
